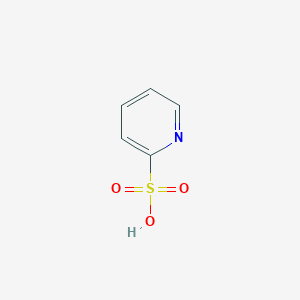

pyridine-2-sulfonic acid

説明

The exact mass of the compound 2-Pyridinesulfonic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5081. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

pyridine-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO3S/c7-10(8,9)5-3-1-2-4-6-5/h1-4H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZVLNAGYSAKYMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164696 | |

| Record name | 2-Pyridinesulfonic acid (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15103-48-7 | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015103487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinesulfonic acid (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyridinesulfonic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/437T6G8UUP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Pyridine-2-Sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of pyridine-2-sulfonic acid, a key heterocyclic compound utilized in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and its role as a versatile building block in the development of pharmacologically active molecules.

Core Chemical Identity

This compound is an organic compound featuring a pyridine ring substituted at the C2 position with a sulfonic acid group.[1] Its structure combines the aromatic, electron-deficient nature of the pyridine ring with the strong acidity and functionality of the sulfonic acid moiety.

Caption: Chemical structure and key identifiers of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is essential for its application in synthesis, purification, and characterization.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 159.16 g/mol | [1][2] |

| Appearance | White to light yellow/brown crystalline solid | [1] |

| Melting Point | 244-249 °C | [3] |

| Water Solubility | Soluble | [1] |

| pKa (Predicted) | -2.92 ± 0.18 | [1] |

Table 2: Spectroscopic Data Profile

| Spectroscopy | Data and Interpretation | Source(s) |

| ¹H NMR | Spectrum confirms the presence of four aromatic protons on the pyridine ring. The exact chemical shifts are dependent on the deuterated solvent used. | [4] |

| Infrared (IR) | Key absorption bands are expected for: C-H stretching (aromatic, ~3100-3000 cm⁻¹), C=C and C=N stretching (pyridine ring, ~1600-1450 cm⁻¹), Asymmetric SO₃ stretching (~1250 cm⁻¹), Symmetric SO₃ stretching (~1040 cm⁻¹), and C-S stretching (~770 cm⁻¹). | [5][6] |

| Mass Spec. (MS) | The molecular ion peak (M⁺) is expected at m/z 159. Key fragment ions may include those corresponding to the loss of SO₃ (m/z 79, pyridine) or SO₂ (m/z 95). | [5][6][7] |

Synthesis and Experimental Protocols

This compound serves as a crucial starting material and intermediate. Its synthesis is a key process for accessing its derivatives. A common and effective method involves the oxidation of 2-mercaptopyridine.

Experimental Protocol: Synthesis via Oxidation of 2-Mercaptopyridine[5]

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

2-Mercaptopyridine

-

Aqueous hydrogen peroxide (H₂O₂)

-

Ethanol/water solvent system for recrystallization

-

Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a measured quantity of 2-mercaptopyridine in an appropriate volume of aqueous hydrogen peroxide in a round-bottom flask.

-

Reaction: Stir the solution vigorously at room temperature. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed for several hours.

-

Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. This will yield the crude product.

-

Purification: The crude solid is then purified by recrystallization. A suitable solvent system, such as an ethanol/water mixture, is used to dissolve the crude product at an elevated temperature, followed by slow cooling to induce the formation of pure crystals.

-

Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1][8] Its utility stems from the reactivity of the sulfonic acid group, which can be converted into other functional groups like sulfonyl chlorides and sulfonamides, or act as a leaving group.

Key Application Areas:

-

Synthesis of Heterocyclic Compounds: It is a precursor for a wide range of more complex heterocyclic structures.[1]

-

Pharmaceutical Intermediates: The pyridine-sulfonamide motif, readily accessible from this compound, is present in numerous pharmacologically active compounds.

-

Catalysis: In some contexts, it can be used as a catalyst in organic reactions.[8]

-

Precursor to Bioactive Molecules: It is a byproduct in the synthesis of 2-pyridinesulfonyl chloride, which is used to prepare piperidine derivatives that act as tachykinin receptor antagonists.[9]

The pyridine ring itself is a privileged scaffold in drug discovery, known to enhance pharmacokinetic properties through interactions like hydrogen bonding via its nitrogen atom.[10] The introduction of the sulfonic acid group at the 2-position provides a key handle for synthetic manipulation and diversification.

Caption: Role of this compound in synthetic pathways.

References

- 1. Page loading... [guidechem.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 2-Pyridinesulfonic acid 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound(15103-48-7) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound(15103-48-7) MS spectrum [chemicalbook.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 15103-48-7 [chemicalbook.com]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

Pyridine-2-Sulfonic Acid: A Comprehensive Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of pyridine-2-sulfonic acid, a pivotal heterocyclic compound in organic synthesis and pharmaceutical development. The document outlines its chemical identifiers, physicochemical properties, synthesis protocols, and key applications, with a focus on its role in the creation of novel therapeutic agents. This information is intended for researchers, scientists, and professionals in the field of drug development.

Core Identifiers and Chemical Properties

This compound is a white to light yellow crystalline solid.[1] It is a versatile reagent in organic chemistry, primarily utilized for the introduction of pyridine and sulfonic acid functionalities into various molecules.[1]

Chemical Identifiers

| Identifier | Value |

| CAS Number | 15103-48-7[1][2][3][4][5] |

| Molecular Formula | C₅H₅NO₃S[1][2][3][4][5] |

| InChI Key | KZVLNAGYSAKYMG-UHFFFAOYSA-N[1][3][5] |

| Canonical SMILES | C1=CC=NC(=C1)S(=O)(=O)O[1] |

| PubChem CID | 94849[1] |

| EINECS | 200-100-9[1] |

| MDL Number | MFCD00234080[3][5] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 159.16 g/mol [1][3][4][5] |

| Melting Point | 244-249 °C[2][5] |

| Appearance | White to light yellow powder/crystal[1] |

| Water Solubility | Soluble (almost transparent)[1][2] |

| pKa | -2.92 ± 0.18 (Predicted)[1] |

| Density | 1.509 ± 0.06 g/cm³ (Predicted)[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct sulfonation of pyridine. A general workflow for this process is outlined below.

References

Synthesis of Pyridine-2-Sulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of pyridine-2-sulfonic acid from pyridine, with a focus on viable and efficient synthetic routes. Direct sulfonation of the pyridine ring at the 2-position is notoriously challenging due to the electronic properties of the heterocycle, which favor substitution at the 3-position. This document details more practical and higher-yielding indirect methods, primarily focusing on the oxidation of 2-mercaptopyridine. An alternative route via the diazotization of 2-aminopyridine is also discussed. This guide includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in the successful synthesis of this compound, a valuable building block in pharmaceutical and materials science.

Introduction

This compound is a heterocyclic organic compound with significant applications as a reagent, intermediate, and catalyst in organic synthesis.[1] Its derivatives are found in a variety of pharmacologically active compounds and functional materials. The synthesis of this specific isomer is non-trivial. The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution, and under the acidic conditions required for sulfonation, the pyridine nitrogen is protonated, further deactivating the ring. When substitution does occur, it is strongly directed to the 3-position. Therefore, direct sulfonation of pyridine is not a practical approach for obtaining the 2-isomer.

This guide focuses on two primary indirect synthetic strategies:

-

Route 1: Oxidation of 2-mercaptopyridine.

-

Route 2: Diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NO₃S | [2] |

| Molar Mass | 159.16 g/mol | [2] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 244-249 °C | [2] |

| pKa (Predicted) | -2.92 ± 0.18 | [3] |

| Water Solubility | Soluble | [2][3] |

| Density (Predicted) | 1.509 ± 0.06 g/cm³ | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks/Signals |

| ¹H NMR | δ ~8.6 (d, 1H, H-6), ~8.1 (d, 1H, H-3), ~7.9 (t, 1H, H-4), ~7.5 (t, 1H, H-5) |

| ¹³C NMR | Data not explicitly found in search results. |

| IR (cm⁻¹) | Specific peak assignments not detailed in search results, but would include characteristic S=O, S-O, C=N, and C=C stretches. |

Synthetic Routes and Experimental Protocols

Route 1: Synthesis via Oxidation of 2-Mercaptopyridine

This is a highly effective and reliable method for the synthesis of this compound. The process involves two main steps: the oxidation of 2-mercaptopyridine to pyridine-2-sulfonyl chloride, followed by the hydrolysis of the sulfonyl chloride.

This procedure outlines the oxidation of 2-mercaptopyridine using sodium hypochlorite in concentrated sulfuric acid.

Experimental Protocol:

-

In a reaction vessel, dissolve 2-mercaptopyridine (1.0 eq) in concentrated sulfuric acid.

-

Cool the resulting yellow solution to approximately -15 °C using a sodium chloride/ice bath.

-

Slowly add an aqueous solution of sodium hypochlorite (10-15%) while vigorously stirring, ensuring the internal temperature of the reaction mixture is maintained below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction by adding water.

-

Extract the product with methylene chloride (3x).

-

Combine the organic phases, wash with water, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution in vacuo to yield pyridine-2-sulfonyl chloride as a yellowish viscous liquid.

Quantitative Data:

| Starting Material | Product | Yield | Reference |

| 2-Mercaptopyridine | Pyridine-2-sulfonyl Chloride | 72% | [4] |

The hydrolysis of the sulfonyl chloride intermediate to the final sulfonic acid product is a standard procedure. While a specific detailed protocol with a reported yield for this particular substrate was not found in the search results, a general method is provided. Aryl sulfonyl chlorides are generally readily hydrolyzed in water.

General Experimental Protocol:

-

Carefully add the pyridine-2-sulfonyl chloride to water with stirring. The reaction can be exothermic.

-

The hydrolysis can be accelerated by gentle heating or by the addition of a base (e.g., sodium hydroxide solution) followed by acidification.

-

Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

-

Upon completion, the this compound can be isolated by removal of the solvent under reduced pressure. Further purification can be achieved by recrystallization.

Quantitative Data:

| Starting Material | Product | Yield |

| Pyridine-2-sulfonyl Chloride | This compound | Typically high to quantitative |

Route 2: Synthesis via Diazotization of 2-Aminopyridine (Sandmeyer-type Reaction)

An alternative approach to this compound involves the diazotization of 2-aminopyridine to form a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst. This method, a variation of the Sandmeyer reaction, is a powerful tool for introducing a sulfonyl group onto an aromatic ring.

General Experimental Protocol:

-

Dissolve 2-aminopyridine in a mixture of glacial acetic acid and aqueous hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the low temperature to form the diazonium salt.

-

In a separate vessel, saturate glacial acetic acid with sulfur dioxide and add a catalytic amount of cuprous chloride.

-

Slowly add the prepared diazonium salt solution to the sulfur dioxide/acetic acid mixture, keeping the temperature at or below 5 °C.

-

After the addition is complete, continue stirring for a period of time.

-

Pour the reaction mixture into ice water to precipitate the product.

-

The resulting pyridine-2-sulfonyl chloride can be isolated by filtration and then hydrolyzed to this compound as described in Route 1, Step 2. Alternatively, direct formation of the sulfonic acid may occur depending on the workup conditions.[5][6]

Quantitative Data:

While this is a well-established method for aromatic amines, specific yield data for the synthesis of this compound from 2-aminopyridine was not found in the provided search results. However, the literature suggests that this method can provide quantitative yields for other heteroaryl sulfonyl chlorides.[5]

Visualizations

Experimental Workflow

Caption: Synthetic routes to this compound.

Reaction Mechanism

References

Unraveling the History of Pyridine-2-Sulfonic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of pyridine-2-sulfonic acid, a significant heterocyclic compound in chemical synthesis and pharmaceutical research. This document, intended for researchers, scientists, and drug development professionals, details the challenging early synthesis attempts and the eventual successful methodologies, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical pathways.

Introduction: The Challenge of Pyridine Sulfonation

The introduction of a sulfonic acid group onto the pyridine ring has been a long-standing challenge in organic chemistry. The electron-deficient nature of the pyridine ring makes it inherently resistant to electrophilic aromatic substitution, the classical method for sulfonation. Early efforts in the late 19th and early 20th centuries were met with limited success, often requiring extreme reaction conditions and yielding the more thermodynamically favored pyridine-3-sulfonic acid. The quest for a reliable synthesis of the 2-isomer represents a notable chapter in the history of heterocyclic chemistry.

The Dawn of this compound Synthesis

While the direct sulfonation of pyridine to achieve the 2-substituted product proved elusive, two indirect routes emerged as the key to unlocking this important molecule.

The Pyridine-N-Oxide Pathway

A significant breakthrough in the synthesis of pyridine derivatives came with the use of pyridine-N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic substitution. This strategy was pivotal in the eventual synthesis of this compound.

A comprehensive study by R. F. Evans and H. C. Brown in 1958, "The Sulfonic Acids Derived from Pyridine and 2,6-Lutidine and the Corresponding N-Oxides," detailed a viable method for the preparation of this compound. Their approach involved the reaction of 2-chloropyridine-N-oxide with sodium sulfite.

The Oxidation of 2-Mercaptopyridine

An alternative and historically significant route to this compound involves the oxidation of 2-mercaptopyridine. The first synthesis of 2-mercaptopyridine was reported in 1931, paving the way for its subsequent conversion to the corresponding sulfonic acid. This method leverages the relative ease of introducing a thiol group at the 2-position of the pyridine ring, followed by a straightforward oxidation.

Key Historical Synthesis Methods: A Quantitative Overview

The following table summarizes the key historical methods for the synthesis of this compound, providing a comparison of their reaction conditions and reported yields.

| Method | Precursor | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfonation of Pyridine-N-Oxide | 2-Chloropyridine-N-oxide | Sodium sulfite, Water | 145 | 17 | Not explicitly stated for 2-isomer, but effective for 3-isomer | U.S. Patent 5,082,944[1] |

| Oxidation of 2-Mercaptopyridine | 2-Mercaptopyridine | Hydrogen Peroxide | Room Temperature | Not specified | High (qualitative) | General knowledge on thiol oxidation[2] |

Detailed Experimental Protocols

The following are detailed experimental protocols for the key historical syntheses of this compound, adapted from foundational literature.

Synthesis of this compound via 2-Chloropyridine-N-Oxide

This protocol is based on the principles described for the synthesis of pyridine sulfonic acids from their corresponding chloro-N-oxides.

Materials:

-

2-Chloropyridine-N-oxide

-

Sodium sulfite

-

Water

Procedure:

-

A mixture of 2-chloropyridine-N-oxide and a solution of sodium sulfite in water is prepared.

-

The reaction mixture is heated in a sealed vessel or an autoclave to approximately 145°C.

-

The reaction is maintained at this temperature for a period of up to 17 hours.

-

After cooling, the resulting solution contains the sodium salt of this compound-N-oxide.

-

The N-oxide can be subsequently reduced to this compound using a suitable reducing agent, such as catalytic hydrogenation with Raney Nickel.

Synthesis of this compound by Oxidation of 2-Mercaptopyridine

This protocol describes a general method for the oxidation of a thiol to a sulfonic acid using hydrogen peroxide.

Materials:

-

2-Mercaptopyridine

-

Hydrogen Peroxide (30% solution)

-

Glacial Acetic Acid

Procedure:

-

2-Mercaptopyridine is dissolved in glacial acetic acid.

-

Hydrogen peroxide (30% aqueous solution) is added dropwise to the solution, typically at room temperature. The reaction is exothermic and may require cooling.

-

The reaction mixture is stirred until the oxidation is complete, which can be monitored by techniques such as thin-layer chromatography.

-

The solvent is removed under reduced pressure to yield crude this compound.

-

Further purification can be achieved by recrystallization.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic routes to this compound.

Conclusion

The journey to the successful synthesis of this compound highlights the ingenuity and persistence of chemists in overcoming the inherent challenges of pyridine chemistry. The development of indirect routes, utilizing pyridine-N-oxides and the oxidation of 2-mercaptopyridine, were crucial milestones. These foundational methods not only provided access to this important molecule but also broadened the understanding of pyridine reactivity, paving the way for the development of more sophisticated synthetic methodologies used today in the pharmaceutical and materials science industries. This historical perspective provides a valuable context for contemporary researchers working with this versatile heterocyclic building block.

References

Navigating the Solubility Landscape of Pyridine-2-Sulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyridine-2-sulfonic acid in organic solvents. Recognizing the limited availability of precise quantitative data for this compound, this document furnishes qualitative solubility information, detailed experimental protocols for its determination, and quantitative solubility data for structurally related analogues to offer valuable comparative insights.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₅H₅NO₃S.[1] It presents as a white to light yellow crystalline solid and is utilized in organic synthesis as a reagent, intermediate, and catalyst.[2] Its applications are prominent in the synthesis of various pyridine derivatives and other heterocyclic compounds.[1]

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Family | Specific Solvents | Solubility Description | Source(s) |

| Halogenated | Chloroform, Dichloromethane | Soluble | [3][4] |

| Esters | Ethyl Acetate | Soluble | [3][4] |

| Polar Solvents | General | Soluble | [1] |

Quantitative Solubility of Structurally Related Compounds

To provide a framework for understanding the potential solubility behavior of this compound, this section presents quantitative data for picolinic acid (pyridine-2-carboxylic acid) and nicotinic acid (pyridine-3-carboxylic acid). These compounds share the pyridine ring but differ in the acidic functional group, which influences solubility.

Table 2: Quantitative Solubility of Picolinic Acid and Nicotinic Acid in Various Organic Solvents

| Compound | Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Source(s) |

| Picolinic Acid | Ethanol | 20 | 5.94 (calculated from 63 g/L) | [5] |

| Ethanol | 25 | 6.89 | [6] | |

| Acetonitrile | 20 | 1.70 (calculated from CPA ≈ 17.0 g·kg−1) | [7][8] | |

| Benzene | - | Difficulty soluble | [6] | |

| Chloroform | - | Difficulty soluble | [6] | |

| Diethyl Ether | - | Difficulty soluble | [6] | |

| Carbon Disulfide | - | Insoluble | [6] | |

| Nicotinic Acid | Ethanol | - | Soluble | [9] |

| Methanol | - | Soluble | [9] | |

| Hot Methanol | - | Soluble | [10] | |

| DMSO | - | ~0.1 (calculated from ~1 mg/ml) | [11] | |

| Dimethyl Formamide | - | ~0.1 (calculated from ~1 mg/ml) | [11] | |

| Benzene | - | Insoluble | [10] | |

| Chloroform | - | Insoluble | [10] | |

| Light Petroleum | - | Insoluble | [10] |

Note: The solubility of picolinic acid in ethanol and acetonitrile was found to be significantly lower than in water.[7][8]

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific organic solvents, the following detailed experimental protocols are provided.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Materials:

-

This compound (high purity)

-

Organic solvent of interest

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm pore size)

-

Pre-weighed, sealable containers

-

Analytical balance

-

Oven or rotary evaporator

-

Desiccator

Procedure:

-

Equilibration: Add an excess amount of this compound to the organic solvent in a sealed container. Place the container in a thermostatically controlled shaker or water bath set to the desired experimental temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the mixture to settle at the experimental temperature until a clear supernatant is observed above the undissolved solid.

-

Filtration: Immediately filter the supernatant through a syringe filter (pre-heated to the experimental temperature) into a pre-weighed, sealable container. This step is crucial to prevent precipitation of the solute due to temperature changes.

-

Mass Determination of Solution: Seal the container and accurately weigh it to determine the mass of the saturated solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the filtered solution. This can be achieved by placing the unsealed container in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.

-

Mass Determination of Solute: Once the solvent is completely removed, cool the container in a desiccator to room temperature and weigh it again to determine the mass of the dissolved this compound.

-

Calculation: The solubility can be calculated in various units, such as grams of solute per 100 g of solvent.

UV-Vis Spectrophotometric Method

This method is applicable if this compound exhibits sufficient absorbance in the UV-Vis spectrum and the chosen solvent is transparent in that wavelength range.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

This compound (high purity)

-

Organic solvent of interest

Procedure:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound of a known concentration in the organic solvent. From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound. Plot a calibration curve of absorbance versus concentration. The curve should be linear in the desired concentration range.

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the organic solvent as described in steps 1 and 2 of the gravimetric method.

-

Sample Preparation and Analysis: Filter the saturated solution as described in step 3 of the gravimetric method. Accurately dilute a known volume of the filtered saturated solution with the organic solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the equation of the linear regression from the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

Visualizing Key Concepts and Workflows

To further aid in the understanding of solubility determination, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

Caption: The principle of "Like Dissolves Like" governing solubility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 15103-48-7 [chemicalbook.com]

- 4. This compound | 15103-48-7 [amp.chemicalbook.com]

- 5. Picolinic acid, 99% | Fisher Scientific [fishersci.ca]

- 6. picolinic acid [chemister.ru]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

Pyridine-2-Sulfonic Acid: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting and boiling points of pyridine-2-sulfonic acid, a compound of significant interest in organic synthesis and pharmaceutical development. This document outlines the available data, details standard experimental protocols for the determination of these physical properties, and discusses the thermal behavior of this important heterocyclic building block.

Core Physicochemical Data

This compound is a white to light yellow crystalline solid.[1] Its key physical properties are summarized below. It is worth noting that the reported melting point varies across different sources, which may be attributed to differences in purity or experimental conditions.

| Physical Property | Value | Source |

| Melting Point | 210-212 °C | [1] |

| 244-249 °C | ||

| 252 °C | ||

| Boiling Point | Not available (Decomposes) |

Note on Boiling Point: A defined boiling point for this compound is not reported in the literature. Aromatic sulfonic acids are known to be thermally unstable and often decompose at elevated temperatures before a boiling point can be reached.[2][3] This decomposition can involve the loss of sulfur dioxide.[3]

Experimental Protocols

Accurate determination of the melting point is crucial for the identification and purity assessment of this compound. The following outlines a standard methodology for this measurement.

Melting Point Determination via the Capillary Method

The capillary method is a widely accepted and standard technique for determining the melting point of a crystalline organic solid.[4][5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[6]

-

Capillary tubes (sealed at one end)[5]

-

Thermometer or digital temperature probe[5]

-

Mortar and pestle[5]

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle to ensure a uniform particle size. The open end of a capillary tube is then pressed into the powdered sample.[5] The tube is inverted and tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus. The thermometer or temperature probe should be positioned to accurately measure the temperature of the block.

-

Initial Determination: For an unknown sample or to establish an approximate melting range, a rapid heating rate can be used initially.[7]

-

Accurate Determination: A fresh sample is prepared and the apparatus is allowed to cool. The temperature is then raised at a slower, controlled rate (e.g., 1-2 °C per minute) as it approaches the approximate melting point.

-

Observation and Recording: The temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the entire sample has turned into a clear liquid (the final melting point) are recorded. This range is the melting point of the sample.[4] A narrow melting range is indicative of a pure compound.[7]

Boiling Point and Thermal Decomposition Analysis

Given the propensity of sulfonic acids to decompose, a standard boiling point determination using methods like distillation or the Thiele tube method may not be feasible.[8][9][10][11] Instead, techniques to determine the decomposition temperature are more appropriate.

Thermogravimetric Analysis (TGA):

TGA is a highly effective method for determining the thermal stability and decomposition temperature of a compound.

Procedure Outline:

-

A small, precisely weighed sample of this compound is placed in a TGA furnace.

-

The sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of mass loss indicates the beginning of decomposition.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for determining the melting and boiling/decomposition points of a solid organic compound like this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. store.astm.org [store.astm.org]

- 5. thinksrs.com [thinksrs.com]

- 6. cdn.juniata.edu [cdn.juniata.edu]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. uomus.edu.iq [uomus.edu.iq]

Spectroscopic Characterization of Pyridine-2-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for pyridine-2-sulfonic acid, a heterocyclic compound of interest in various chemical and pharmaceutical applications.[1][2] Detailed nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data are presented in a structured format to facilitate analysis and comparison. Furthermore, this document outlines the detailed experimental protocols for obtaining this spectroscopic data, serving as a valuable resource for researchers in the field.

Introduction

This compound (CAS RN: 15103-48-7) is a white to light yellow solid with the molecular formula C₅H₅NO₃S and a molecular weight of 159.16 g/mol .[1][2][3] Its structure, featuring both a pyridine ring and a sulfonic acid group, makes it a versatile building block in organic synthesis, with applications in the pharmaceutical industry and the production of dyes and agrochemicals.[1] Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. This guide summarizes the key spectroscopic data and the methodologies used for its acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts are dependent on the solvent used.

Table 1: ¹H NMR Spectroscopic Data

| Proton | Approximate Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | ~8.0 | d | ~7.8 |

| H-4 | ~7.9 | t | ~7.8 |

| H-5 | ~7.5 | t | ~6.5 |

| H-6 | ~8.7 | d | ~4.5 |

Note: Chemical shifts are approximate and can vary based on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon | Approximate Chemical Shift (δ) ppm |

| C-2 | ~150 |

| C-3 | ~125 |

| C-4 | ~138 |

| C-5 | ~124 |

| C-6 | ~149 |

Note: Specific peak assignments may require further 2D NMR experiments. Data is compiled from typical values for substituted pyridines.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: FT-IR Spectroscopic Data (Characteristic Peaks) [5]

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| ν(O-H) | ~3400 | Broad |

| ν(C-H) aromatic | ~3100-3000 | Medium |

| ν(C=N), ν(C=C) | ~1610, 1580 | Medium-Strong |

| νas(SO₂) | ~1250 | Strong |

| νs(SO₂) | ~1040 | Strong |

| δ(S-O-H) | ~1190 | Medium |

| ν(C-S) | ~770 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data (Electron Ionization) [5]

| Parameter | m/z Value | Interpretation |

| Molecular Ion (M⁺) | 159 | Molecular Weight |

| Key Fragment Ion | 95 | [M-SO₂]⁺ |

| Key Fragment Ion | 79 | [M-SO₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy[5]

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 or 500 MHz for protons.

-

Data Analysis: Chemical shifts (δ) are referenced to the residual solvent peak. The integration, multiplicity, and coupling constants (J) are determined from the ¹H NMR spectrum.

Infrared (IR) Spectroscopy[5]

-

Sample Preparation: A small amount of the dry, powdered sample is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The FT-IR spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The positions, shapes, and intensities of the characteristic absorption bands are analyzed and assigned to specific vibrational modes of the functional groups.

Mass Spectrometry (MS)[5]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is ionized using a high-energy electron beam (typically 70 eV) in Electron Ionization (EI) mode.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to deduce structural information.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a chemical compound like this compound is illustrated below. This process ensures a systematic approach from sample handling to final data interpretation.

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a detailed characterization of this compound. The outlined experimental protocols offer a standardized approach for researchers to obtain reliable and reproducible data. This comprehensive information is vital for the quality control, structural verification, and further application of this compound in scientific and industrial research.

References

An In-depth Technical Guide to the Safety and Handling of Pyridine-2-Sulfonic Acid

For researchers, scientists, and drug development professionals, a comprehensive understanding of the safety and handling protocols for chemical reagents is paramount. This guide provides a detailed overview of the safety precautions, handling procedures, and emergency responses for pyridine-2-sulfonic acid, a heterocyclic compound utilized in various chemical syntheses.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] It is soluble in water. Key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15103-48-7 | [1] |

| Molecular Formula | C5H5NO3S | [1] |

| Molecular Weight | 159.16 g/mol | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| Melting Point | 252 °C | [1] |

| Purity | >98.0% | [1] |

| Hygroscopicity | Hygroscopic | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is corrosive to metals and causes severe skin burns and eye damage.[1][2]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Corrosive to metals | Corrosion | Danger | H290: May be corrosive to metals.[1] |

| Skin corrosion/irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1][2] |

| Serious eye damage/eye irritation | Corrosion | Danger | H314: Causes severe skin burns and eye damage.[1][2] |

Safe Handling and Storage Protocols

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against chemical hazards.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a face shield are mandatory. | To protect against splashes that can cause severe eye damage.[1] |

| Skin Protection | A chemically resistant laboratory coat, long pants, and closed-toe shoes are required. | To prevent skin contact which can cause severe burns.[1] |

| Hand Protection | Use chemically resistant gloves (e.g., nitrile or neoprene). | To protect hands from chemical burns.[3][4] |

| Respiratory Protection | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. | To prevent inhalation of dust or mists.[1] |

Handling Procedures

-

Work in a well-ventilated area, preferably in a certified chemical fume hood.[4][5]

-

Wash hands and any exposed skin thoroughly after handling.[1]

-

Do not eat, drink, or smoke in the laboratory to prevent ingestion.[4]

-

Keep containers tightly closed when not in use.[4]

Storage Conditions

-

Keep in a tightly closed, corrosive-resistant container with a resistant inner liner.[1]

-

Store locked up.[1]

-

The substance is hygroscopic; store under an inert gas.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and bases.[5]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1][2] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor. Wash contaminated clothing before reuse.[1][5] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[1] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][2] |

Spill Response

-

Small Spills: For small spills that can be cleaned up in a short amount of time by trained personnel, absorb with an inert dry material and place it in an appropriate waste disposal container.[5]

-

Large Spills: For large spills, immediately evacuate the area and contact emergency services.[5] Prevent the spillage from entering drains or watercourses.

Disposal Considerations

Waste material must be disposed of in accordance with local, regional, and national hazardous waste regulations.[1] Collect waste in a designated, clearly labeled, and chemically compatible container.

Visual Workflow and Decision-Making Diagrams

To further aid in the safe handling and emergency response for this compound, the following diagrams have been created.

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for emergency response to an exposure.

References

- 1. This compound | 15103-48-7 | TCI AMERICA [tcichemicals.com]

- 2. This compound | 15103-48-7 | TCI EUROPE N.V. [tcichemicals.com]

- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

Commercial Availability and Applications of Pyridine-2-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-2-sulfonic acid is a heterocyclic compound that serves as a versatile reagent and building block in organic synthesis.[1] Its utility is particularly notable in the pharmaceutical industry, where the pyridine moiety is a common feature in many approved drugs. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key properties, relevant experimental protocols, and its role in the synthesis of pharmacologically active compounds.

Commercial Availability

This compound is readily available from a variety of chemical suppliers in various purities and quantities. The product is typically sold as a white to light yellow or brown crystalline solid.[2][3] Below is a summary of representative commercial offerings.

| Supplier | Purity | Available Quantities | CAS Number |

| Sigma-Aldrich | 97% | Custom | 15103-48-7 |

| Santa Cruz Biotechnology | 98% | Custom | 15103-48-7[1][4] |

| TCI Chemicals | >98.0% (HPLC) | 5 g, 25 g | 15103-48-7[3] |

| Thermo Scientific | 97% | 5 g | 15103-48-7[5] |

| Simson Pharma Limited | High Quality | Custom | 15103-48-7 |

| Lab Pro Inc. | Min. 98.0% (HPLC) | 25 g | 15103-48-7[6] |

| BLD Pharm | Custom | Custom | 15103-48-7 |

| Chem-Impex International | >98% | 5 g, 25 g, 100 g | 15103-48-7 |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 15103-48-7 | [1][2][3][4][5] |

| Molecular Formula | C₅H₅NO₃S | [1][2][4][5] |

| Molecular Weight | 159.16 g/mol | [1][2][4] |

| Appearance | White to light yellow/brown powder or crystal | [2][3] |

| Melting Point | 210-212 °C, 244-249 °C, 252 °C | [2][7] |

| Solubility | Soluble in water, alcohols, and phenolic solvents. | [2][8] |

| Storage Conditions | Room temperature, in a cool, dark, and dry place under an inert atmosphere. Hygroscopic. | [3][6] |

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][9] It may also be corrosive to metals.[3][9]

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements |

| Corrosive | GHS05 | Danger | H290: May be corrosive to metals. H314: Causes severe skin burns and eye damage. | P260, P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338 |

Appropriate personal protective equipment (PPE), including gloves, eye protection, and a face shield, should be worn when handling this compound.[3] It should be stored in a corrosive-resistant container.[3]

Role in Drug Development and Organic Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[10] Pyridine-containing compounds are integral to a wide range of therapeutic areas, including anticancer and central nervous system (CNS) treatments.[10] The pyridine motif can enhance a drug's metabolic stability, potency, and binding affinity through various interactions like hydrogen bonding and π–π stacking.[10]

This compound and its derivatives are valuable intermediates in the synthesis of these complex pharmaceutical agents.[2] They are particularly useful for creating pyridine-containing sulfonamides, a common functional group in pharmacologically active molecules.[11] The use of stable pyridine-2-sulfonate esters provides an effective alternative to the often-unstable pyridine-2-sulfonyl chlorides for the synthesis of these important compounds.[11]

Caption: Logical relationship of this compound in synthesis.

Experimental Protocols

The following are examples of experimental protocols utilizing pyridine-2-sulfonate derivatives for the synthesis of medicinally relevant compounds.

Protocol 1: General Synthesis of N-(pyridin-2-yl)benzenesulfonamide

This protocol describes a direct method for the sulfonylation of an aminopyridine.[11]

-

Dissolution: Dissolve 2-aminopyridine (10 mmol) in pyridine in a round-bottom flask.

-

Cooling: Place the flask in an ice bath to cool the solution.

-

Addition of Reagent: Slowly add a solution of benzenesulfonyl chloride (12 mmol) to the cooled pyridine solution.

-

Reaction: Stir the mixture at room temperature for 1 hour.

-

Precipitation: Add ice water to the reaction mixture and stir vigorously to precipitate the solid product.

-

Isolation: Collect the crude N-(pyridin-2-yl)benzenesulfonamide product by filtration.[11]

Caption: Experimental workflow for sulfonamide synthesis.

Protocol 2: Synthesis via Stable 2,4,6-Trichlorophenyl Pyridine-2-sulfonate Intermediate

This two-step method provides an alternative route that avoids the potential instability of sulfonyl chlorides.[11]

Step A: Preparation of the Intermediate

-

Prepare Organozinc Reagent: Prepare 2-pyridylzinc bromide from 2-bromopyridine, n-BuLi, and ZnCl₂ in an appropriate solvent under an inert atmosphere.

-

Reaction: Add 2,4,6-trichlorophenyl chlorosulfate (TCPC) to the organozinc reagent.

-

Work-up and Isolation: After the reaction is complete, quench the reaction and use standard extraction and purification techniques (e.g., column chromatography) to isolate the 2,4,6-trichlorophenyl pyridine-2-sulfonate product.[11]

Step B: Reaction with Amine

-

Reaction Setup: In a suitable pressure vessel, combine the 2,4,6-trichlorophenyl pyridine-2-sulfonate intermediate with the desired amine.

-

Heating: Heat the mixture to the required temperature for a specified time.

-

Isolation and Purification: After cooling, the product sulfonamide can be isolated and purified using standard techniques such as chromatography.[11]

Conclusion

This compound is a commercially accessible and important chemical for the synthesis of complex organic molecules, particularly within the field of drug discovery and development. Its utility as a precursor to pyridine sulfonamides and other heterocyclic systems makes it a valuable tool for medicinal chemists. The availability of detailed synthetic protocols and a clear understanding of its properties and handling requirements facilitate its effective use in the research and development of new therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 15103-48-7 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. 455760050 [thermofisher.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. This compound | 15103-48-7 | TCI EUROPE N.V. [tcichemicals.com]

- 10. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

Pyridine-2-Sulfonic Acid: A Technical Overview of its Molecular Weight and Molar Mass

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight and molar mass of pyridine-2-sulfonic acid, a significant heterocyclic compound in organic synthesis and pharmaceutical development. The document is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound, with the chemical formula C₅H₅NO₃S, is a white to light yellow crystalline solid.[1] Its molecular structure, consisting of a pyridine ring substituted with a sulfonic acid group, is fundamental to its chemical reactivity and applications.

Quantitative Data Summary

The molecular weight and molar mass are critical parameters for stoichiometric calculations in synthesis, preparation of solutions of known concentration, and analytical characterization. The table below summarizes these key quantitative data points.

| Property | Value | Units |

| Molecular Formula | C₅H₅NO₃S | - |

| Molecular Weight | 159.16 | g/mol |

| Molar Mass | 159.16 | g/mol |

| CAS Number | 15103-48-7 | - |

| Melting Point | 244-249 | °C |

Determination of Molar Mass: Experimental Protocol

The molar mass of a compound like this compound is typically confirmed experimentally using mass spectrometry. This analytical technique provides a highly accurate measurement of the mass-to-charge ratio of ionized molecules.

General Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile/water.

-

Ionization: The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of polar molecule, which can be run in either positive or negative ion mode.

-

Mass Analysis: The ionized molecules are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The detector records the abundance of ions at each m/z value, generating a mass spectrum.

-

Data Analysis: The spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound. For instance, in negative ion mode, the [M-H]⁻ ion would be observed at an m/z corresponding to the molecular weight minus the mass of a proton. The high resolution of the instrument allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Conceptual Workflow: Molecular Weight Calculation

The molecular weight of this compound is calculated by summing the atomic weights of its constituent atoms. The diagram below illustrates this fundamental relationship.

Caption: Calculation of this compound Molecular Weight.

References

Potential Research Areas for Pyridine-2-Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Pyridine-2-sulfonic acid and its derivatives represent a versatile class of compounds with significant potential across various scientific disciplines. While the parent acid itself is a valuable reagent and catalyst in organic synthesis, its derivatives, particularly those involving the sulfonyl group, have emerged as promising candidates in medicinal chemistry and materials science. This technical guide provides an in-depth exploration of key research areas, focusing on their applications in oncology and infectious diseases, supported by quantitative data, detailed experimental protocols, and visual representations of underlying mechanisms.

Core Applications and Physicochemical Properties

This compound (C₅H₅NO₃S) is a white to light yellow crystalline solid soluble in water and polar organic solvents.[1][2] Its chemical structure, featuring both a pyridine ring and a sulfonic acid group, imparts unique reactivity, making it a valuable building block in the synthesis of heterocyclic compounds.[1][2] It is frequently used as a reagent, intermediate, and catalyst in various chemical reactions, including esterification and sulfonation.[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅NO₃S | |

| Molecular Weight | 159.16 g/mol | [1][2] |

| Melting Point | 244-249 °C | |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Solubility | Soluble in water, alcohols, and phenolic solvents |

Medicinal Chemistry: A Focus on Anticancer and Antimicrobial Agents

The pyridine nucleus is a common scaffold in a multitude of FDA-approved drugs, highlighting its importance in medicinal chemistry.[5] Derivatives of this compound, especially metal complexes and disulfides, have demonstrated significant potential as both anticancer and antimicrobial agents.

Anticancer Activity

Recent research has focused on the synthesis of novel pyridine derivatives and their evaluation as anticancer agents. Several studies have reported promising cytotoxic activity against various cancer cell lines.

A notable example is the silver(I) complex of pyridine-2-sulfonate, which has shown higher cytotoxicity than the commercially available silver sulfadiazine (AgSD) against mouse leukemia cell lines.[6] This complex interacts with DNA through a dual-binding mode of partial intercalation and groove binding and inhibits topoisomerase I.[6] Furthermore, novel imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by modulating key signaling pathways such as STAT3/NF-κB/iNOS/COX-2 and AKT/mTOR.[7][8]

Table 2: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference(s) |

| Silver Pyridine-2-Sulfonate Complex | Mouse Leukemia (L1210 S, R, T) | More cytotoxic than AgSD | DNA binding, Topoisomerase I inhibition | [6] |

| Imidazo[1,2-a]pyridine derivative (MIA) | Breast (MDA-MB-231), Ovarian (SKOV3) | Not specified | Modulation of STAT3/NF-κB/iNOS/COX-2 pathway | [7] |

| Imidazo[1,2-a]pyridine compound 6 | Melanoma (A375), Cervical (HeLa) | Not specified | Inhibition of AKT/mTOR pathway | [8] |

| Novel Imidazo[1,2-a]Pyridine Compounds (IP-5, IP-6, IP-7) | Breast (HCC1937) | 45, 47.7, 79.6 | Inhibition of PI3K/Akt signaling pathway, cell cycle arrest, apoptosis | [9][10] |

Signaling Pathway Modulation by Imidazo[1,2-a]pyridine Derivatives

A key area of research is the elucidation of the signaling pathways through which these compounds exert their anticancer effects. For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit the AKT/mTOR pathway, a critical regulator of cell growth and survival.[8]

Antimicrobial Activity

Pyridine-derived disulfides have emerged as a novel class of antimicrobial agents, with some compounds showing potent activity against multidrug-resistant bacteria.[11] These compounds are believed to act through thiol-disulfide exchange reactions with essential bacterial proteins, disrupting cellular functions.

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference(s) |

| 2-(methyldithio)pyridine-N-oxide | Mycobacterium bovis BCG | 0.1 | [11] |

| 2-[(methylthiomethyl)dithio]pyridine-N-oxide | Mycobacterium bovis BCG | 0.1 | [11] |

| Pyridine derivatives (17a, 17d) | Fungus ATCC 9763 | 8 | [12] |

| Pyridine derivative (17d) | Antibacterial | 0.5 | [12] |

| Pyridine derivative (3b) | Candida albicans | 25 | [13] |

Bioconjugation and Drug Delivery

Derivatives of this compound, specifically 2-pyridyl disulfides, are widely utilized in bioconjugation chemistry. The pyridyl disulfide group reacts specifically and efficiently with free thiol groups (e.g., from cysteine residues in proteins) via a thiol-disulfide exchange reaction. This reaction is reversible under reducing conditions, making it ideal for drug delivery systems where the payload needs to be released within the reducing environment of the cell.[14][15]

Mechanism of Thiol-Disulfide Exchange

The reaction proceeds through a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the 2-pyridyl disulfide, leading to the formation of a mixed disulfide and the release of pyridine-2-thione.

Experimental Protocols

Synthesis of 2-Pyridyl Disulfide Derivatives (General Procedure)

The synthesis of 2-pyridyl disulfide derivatives is a crucial step for their use in bioconjugation. A general method involves the reaction of 2-mercaptopyridine with a suitable oxidizing agent to form 2,2'-dipyridyl disulfide, which can then be reacted with a thiol-containing molecule of interest.

Materials:

-

2-Mercaptopyridine

-

Oxidizing agent (e.g., iodine, hydrogen peroxide)

-

Thiol-containing molecule (R-SH)

-

Solvent (e.g., ethanol, methanol)

Procedure:

-

Dissolve 2-mercaptopyridine in a suitable solvent.

-

Slowly add the oxidizing agent to the solution while stirring. The reaction progress can be monitored by the disappearance of the thiol starting material.

-

Once the formation of 2,2'-dipyridyl disulfide is complete, isolate the product by filtration or extraction.

-

To synthesize a specific 2-pyridyl disulfide derivative (Pyridyl-S-S-R), react the 2,2'-dipyridyl disulfide with the desired thiol-containing molecule (R-SH) in a suitable buffer.

-

Purify the final product using chromatography techniques.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[16][17]

Materials:

-

96-well microtiter plates

-

Bacterial culture

-

Mueller-Hinton Broth (MHB)

-

Pyridine disulfide derivative stock solution

-

Positive control (e.g., ciprofloxacin)

-

Negative control (broth + solvent)

-

Growth control (broth + inoculum)

Procedure:

-

Prepare serial two-fold dilutions of the pyridine disulfide derivative in MHB directly in the 96-well plates.

-

Prepare a standardized bacterial inoculum and dilute it in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the compound dilutions and the growth control well.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[1][18][19][20][21]

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

Pyridine-2-sulfonate derivative

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and incubate overnight.

-

Treat the cells with various concentrations of the pyridine-2-sulfonate derivative for a specified time (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Future Research Directions and Conclusion

The field of this compound research is ripe with opportunities for further exploration. Key areas for future investigation include:

-

Synthesis of Novel Derivatives: The design and synthesis of new derivatives with enhanced biological activity and improved pharmacokinetic properties.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these compounds exert their anticancer and antimicrobial effects.

-

Development of Drug Delivery Systems: The design of novel drug delivery systems based on the cleavable disulfide linkage of 2-pyridyl disulfide derivatives for targeted therapy.

-

Catalysis: Further exploration of this compound and its derivatives as catalysts in a wider range of organic transformations.

General Experimental Workflow for Synthesis and Evaluation

References

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. US2948734A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Silver pyridine-2-sulfonate complex - its characterization, DNA binding, topoisomerase I inhibition, antimicrobial and anticancer response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal.waocp.org [journal.waocp.org]

- 10. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioactive Pyridine-N-oxide Disulfides from Allium stipitatum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. texaschildrens.org [texaschildrens.org]

- 19. merckmillipore.com [merckmillipore.com]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to Pyridine Sulfonic Acid Isomers for Researchers and Drug Development Professionals

Introduction

Pyridine sulfonic acids are a class of heterocyclic organic compounds that have garnered significant interest in the pharmaceutical and chemical industries. Their unique molecular architecture, combining the aromaticity and basicity of a pyridine ring with the strongly acidic sulfonic acid group, imparts a range of valuable physicochemical properties. This makes them versatile building blocks and intermediates in the synthesis of a variety of more complex molecules, most notably active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the three positional isomers of pyridine sulfonic acid: pyridine-2-sulfonic acid, pyridine-3-sulfonic acid, and pyridine-4-sulfonic acid. It will delve into their synthesis, physicochemical properties, and diverse applications, with a particular focus on their role in drug discovery and development.

Physicochemical Properties of Pyridine Sulfonic Acid Isomers

The position of the sulfonic acid group on the pyridine ring significantly influences the physical and chemical characteristics of each isomer. A summary of their key quantitative data is presented below for easy comparison.

| Property | This compound | Pyridine-3-sulfonic acid | Pyridine-4-sulfonic acid |

| CAS Number | 15103-48-7[1][2] | 636-73-7[3] | 5402-20-0[4][5] |

| Molecular Formula | C₅H₅NO₃S[1] | C₅H₅NO₃S | C₅H₅NO₃S[4] |

| Molecular Weight | 159.16 g/mol [1] | 159.16 g/mol | 159.16 g/mol [4] |

| Appearance | White to light yellow crystalline powder[1] | White to almost white crystalline powder | White to off-white solid |

| Melting Point | 244-249 °C | >300 °C | 330 °C (decomposes)[6] |

| pKa (predicted) | -2.92 ± 0.18[1][7] | -2.30 ± 0.18[8] | -2.85 ± 0.50[6] |

| Water Solubility | Soluble[1][7] | Soluble | Soluble |

| Organic Solvent Solubility | Soluble in alcohols and phenolic solvents; also reported to be soluble in chloroform, dichloromethane, and ethyl acetate.[9] | Insoluble in alcohol, ether, benzene, and trichloroethylene. | Information not readily available |

Synthesis and Experimental Protocols

The synthesis of pyridine sulfonic acid isomers can be challenging due to the electron-deficient nature of the pyridine ring, which makes it resistant to electrophilic aromatic substitution. However, various methods have been developed to achieve the desired sulfonation.

This compound

The direct sulfonation of pyridine to yield the 2-isomer is not the preferred method due to the formation of multiple isomers and the harsh reaction conditions required. A more common approach involves the use of a pre-functionalized pyridine derivative. This compound is often generated as a by-product in the synthesis of 2-pyridinesulfonyl chloride, which is a key reagent for preparing piperidine derivatives that act as tachykinin receptor antagonists.[10]

Pyridine-3-sulfonic Acid

Method 1: Direct Sulfonation of Pyridine

This is the classical, albeit harsh, method for synthesizing pyridine-3-sulfonic acid.

-

Experimental Protocol:

-

Combine pyridine with fuming sulfuric acid (oleum) in a sealed reaction vessel.

-

Add a catalytic amount of mercury(II) sulfate.

-

Heat the mixture to 230-250 °C for several hours.

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base like calcium carbonate or sodium hydroxide to precipitate the product.

-

Isolate the crude pyridine-3-sulfonic acid by filtration and purify by recrystallization from water or aqueous ethanol.[8]

-

Method 2: From 3-Chloropyridine

This multi-step synthesis offers a more controlled route to pyridine-3-sulfonic acid.

-

Experimental Protocol:

-

Oxidation: Oxidize 3-chloropyridine to 3-chloropyridine-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid.

-

Sulfonation: React the 3-chloropyridine-N-oxide with a sulfonating agent such as sodium bisulfite in an aqueous solution. The mixture is heated in an autoclave at around 145 °C.

-

Reduction: The resulting pyridine-3-sulfonic acid-N-oxide is then catalytically reduced to pyridine-3-sulfonic acid using Raney nickel and hydrogen gas.

-

The following diagram illustrates the workflow for the synthesis of pyridine-3-sulfonic acid from 3-chloropyridine.

Caption: Workflow for the synthesis of Pyridine-3-sulfonic acid.

Pyridine-4-sulfonic Acid

The synthesis of pyridine-4-sulfonic acid can be achieved through the oxidation of 4-pyridinethiol or by the reaction of 4-chloropyridine with aqueous sodium sulfite. A common laboratory preparation involves the following steps:

-